Pyr-41

Descripción general

Descripción

Pyr-41 is a cell permeable irreversible inhibitor of ubiquitin-activating enzyme E1 . It has been reported to increase sumoylation in cells . This compound also blocks the downstream ubiquitination and ubiquitination-dependent protein degradation or other ubiquitination-mediated cellular activities . In addition, this compound inhibits degradation of p53, a tumour suppressor .

Molecular Structure Analysis

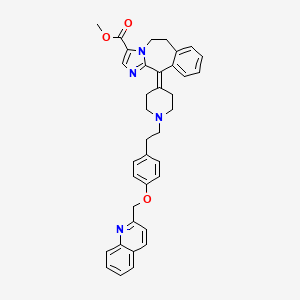

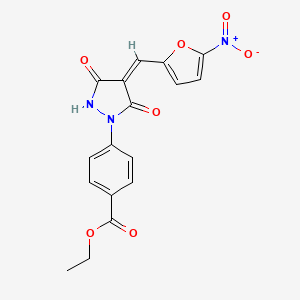

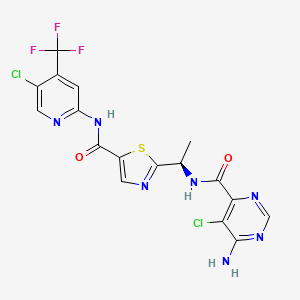

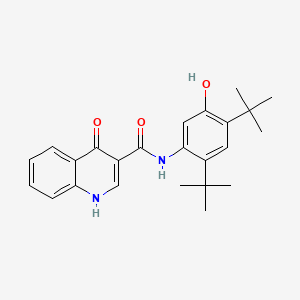

The molecular formula of this compound is C17H13N3O7 . The IUPAC name is Ethyl 4- { (4 Z )-4- [ (5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate .

Chemical Reactions Analysis

This compound is known to inhibit the ubiquitin-activating enzyme E1, which plays a crucial role in the ubiquitination process . This inhibition blocks the downstream ubiquitination and ubiquitination-dependent protein degradation or other ubiquitination-mediated cellular activities .

Physical And Chemical Properties Analysis

This compound has a molar mass of 371.3 g/mol and a density of 1.5±0.1 g/cm3 . The molecular formula is C17H13N3O7 .

Aplicaciones Científicas De Investigación

Terapéutica contra el cáncer

Pyr-41 es reconocido como un potencial terapéutico contra el cáncer debido a su capacidad para inhibir la enzima activadora de ubiquitina (E1). Esta inhibición puede prevenir la degradación de proteínas supresoras de tumores como p53, activando así su actividad transcripcional y potencialmente conduciendo a la muerte selectiva de células transformadas .

Regulación de la Estabilidad de las Proteínas

Como un inhibidor irreversible de E1, this compound juega un papel crucial en la regulación de la estabilidad de las proteínas. Al bloquear la ubiquitinación, previene la degradación proteasómica de proteínas reguladoras clave, lo que puede tener efectos profundos en la progresión del ciclo celular y la apoptosis .

Modulación de las Vías Inflamatorias

Se ha demostrado que this compound atenúa la activación del factor nuclear-κB (NF-κB) mediada por citoquinas. Esto es significativo porque NF-κB es un regulador fundamental de las respuestas inflamatorias. This compound logra esto inhibiendo la ubiquitinación no proteasómica (Lys-63) de TRAF6, esencial para la activación de la cinasa IκB, y por lo tanto, modulando las vías inflamatorias .

Mejora de la Sumoilación

Inesperadamente, se ha informado que this compound aumenta la sumoilación total en las células. La sumoilación es una modificación postraduccional que, al igual que la ubiquitinación, puede alterar la función y la estabilidad de las proteínas. El aumento de la sumoilación tras el tratamiento con this compound sugiere una compleja interacción entre diferentes sistemas de modificación de proteínas similares a la ubiquitina .

Investigación sobre Enfermedades Neurodegenerativas

En el contexto de las enfermedades neurodegenerativas, donde la agregación de proteínas es una característica patológica común, la capacidad de this compound para inhibir las vías de degradación de proteínas ofrece una herramienta valiosa para los investigadores. Permite el estudio de la dinámica de las proteínas y la identificación de posibles objetivos terapéuticos .

Control del Ciclo Celular

This compound aumenta el nivel de inhibidores del ciclo celular y se ha visto implicado en el control del ciclo celular. Al modular la degradación de los reguladores del ciclo celular, this compound puede influir en la proliferación celular y tiene aplicaciones potenciales en el estudio de los trastornos relacionados con el ciclo celular .

Mecanismo De Acción

Target of Action

Pyr-41 is a cell-permeable irreversible inhibitor of the ubiquitin-activating enzyme E1 . This enzyme plays a central role in the ubiquitin-proteasome system, which is involved in the degradation of proteins within cells . By inhibiting E1, this compound can block all functions of ubiquitylation .

Mode of Action

This compound interacts with its target, the ubiquitin-activating enzyme E1, by irreversibly inhibiting its activity . This inhibition blocks the downstream ubiquitination and ubiquitination-dependent protein degradation or other ubiquitination-mediated cellular activities . In addition to blocking ubiquitylation, this compound has also been reported to increase sumoylation in cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . By inhibiting the ubiquitin-activating enzyme E1, this compound blocks the ubiquitination of proteins, which is a key step in their degradation . This can affect various downstream effects, such as the regulation of protein levels within cells . For example, this compound has been shown to inhibit the degradation of p53, a tumor suppressor .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of protein degradation and an increase in sumoylation . One significant effect is the inhibition of the degradation of p53, a tumor suppressor . This can lead to an increase in the levels of p53 within cells, which can have various effects depending on the cellular context .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Pyr-41 plays a crucial role in biochemical reactions by inhibiting the ubiquitin-activating enzyme E1 . This interaction with the enzyme E1 is selective and does not significantly affect the E2 and E3 enzymes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits ubiquitination and proteasomal degradation, which influences cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically the ubiquitin-activating enzyme E1 . By inhibiting this enzyme, this compound prevents the downstream ubiquitylation and proteasomal degradation of proteins . It also induces p53-mediated apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound increases the sumoylation of proteins in addition to blocking ubiquitylation .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein degradation, where it interacts with the ubiquitin-activating enzyme E1 . The inhibition of this enzyme by this compound affects the metabolic flux and metabolite levels.

Propiedades

IUPAC Name |

ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGIPZKQJGFSGQ-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30416554 | |

| Record name | PYR-41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

418805-02-4 | |

| Record name | PYR-41 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PYR-41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 418805-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYR-41 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT54RAN9JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrole-2,5-dione, 1-[[6-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-3-[(3,3-dimethylbutoxy)methyl]-4-methyl-](/img/structure/B1684368.png)